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Compound of Interest

Compound Name: 6-Chloroquinazolin-2-amine

Cat. No.: B1369937 Get Quote

An In-Depth Technical Guide to 6-Chloroquinazolin-2-amine: Properties, Synthesis, and

Applications in Kinase Inhibition

Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form

the backbone of a vast array of therapeutic agents. Among these, the quinazoline core has

emerged as a "privileged scaffold" due to its ability to interact with a wide range of biological

targets. This guide focuses on a key derivative, 6-chloroquinazolin-2-amine, a versatile

building block that has garnered significant attention for its role in the development of potent

and selective kinase inhibitors. Its strategic chloro-substitution and reactive amine group

provide a unique platform for synthesizing diverse libraries of bioactive molecules, particularly

in the realm of oncology.

This document serves as a technical resource for researchers, scientists, and drug

development professionals. It provides a comprehensive overview of the compound's

fundamental properties, synthetic routes, and its critical application as a scaffold in cancer

therapy, supported by field-proven experimental protocols and mechanistic insights.

Core Compound Properties
A clear understanding of the fundamental physicochemical properties of 6-chloroquinazolin-2-
amine is the starting point for its application in synthesis and drug design. These properties are

summarized below.
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Property Value Source(s)

CAS Number 20028-71-1 [1][2][3]

Molecular Formula C₈H₆ClN₃ [2]

Molecular Weight 179.61 g/mol [2]

Common Synonyms

2-Amino-6-chloroquinazoline;

6-Chloro-2-quinazolinamine; 6-

chloro-quinazolin-2-ylamine

[2]

Storage
Sealed in dry, Room

Temperature
[2]

Synthesis and Reaction Pathway
The synthesis of quinazoline derivatives is a well-established field, with several routes

available. A common and effective pathway to derivatives incorporating the 6-
chloroquinazolin-2-amine scaffold begins with 2-amino-5-chlorobenzoic acid. This approach

leverages accessible starting materials and proceeds through key intermediates formed via

cyclization and subsequent chlorination steps.

Synthetic Workflow Diagram
The following diagram illustrates a representative synthetic pathway for creating a key

intermediate, 2,4,6-trichloroquinazoline, which can then be selectively substituted to yield 6-
chloroquinazolin-2-amine derivatives.
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Step 1: Cyclization

Step 2: Chlorination

Step 3: Selective Amination

2-Amino-5-chlorobenzoic Acid

6-Chloroquinazoline-2,4(1H,3H)-dione

Urea, 160°C

2,4,6-Trichloroquinazoline

POCl₃, TEA, 120°C

6-Chloro-4-(substituted)-2-chloroquinazoline

Primary Amine (R-NH₂)
DIPEA

Final Product:
6-Chloro-4-(substituted)-2-(amino)-quinazoline

Ammonium Hydroxide or
Secondary Amine (R'-NH₂)

Click to download full resolution via product page

Caption: General synthetic scheme for 6-chloroquinazolin-2-amine derivatives.
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Detailed Synthesis Protocol (Exemplary)
This protocol describes the synthesis of 2-(amino)quinazolin-4(3H)-one derivatives, which

shares the initial steps with the synthesis of 6-chloroquinazolin-2-amine scaffolds.[4]

Step 1: Cyclization to form Quinazoline-dione:

A mixture of the appropriately substituted anthranilic acid (e.g., 2-amino-5-chlorobenzoic

acid) and urea is heated to approximately 160°C for 20 hours.

Causality: Urea serves as the source for the two nitrogen atoms and one carbon atom

required to form the pyrimidine ring of the quinazoline core. The high temperature drives

the condensation and cyclization reaction.

Step 2: Dichlorination:

The resulting quinazoline-2,4(1H,3H)-dione is refluxed with phosphorus oxychloride

(POCl₃) and a base such as triethylamine (TEA) at 120°C for 17 hours.[4]

Causality: POCl₃ is a powerful chlorinating agent that converts the keto groups of the

dione into reactive chloro groups, yielding a 2,4-dichloroquinazoline intermediate. This

highly reactive intermediate is crucial for subsequent nucleophilic substitutions.

Step 3: Selective Hydrolysis/Amination:

The 2,4-dichloroquinazoline intermediate can then undergo selective nucleophilic aromatic

substitution. To obtain the 2-amino scaffold, one of the chloro groups (typically at the 4-

position, which is more reactive) is first substituted or hydrolyzed.

For instance, subsequent reaction with various amines in a solvent like DMF at 85°C

allows for the introduction of diverse side chains, ultimately leading to the target 2-

(amino)quinazoline derivatives.[4]

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
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6-chloroquinazolin-2-amine serves as a foundational scaffold for a multitude of kinase

inhibitors. Its structure is adept at targeting the ATP-binding pocket of kinases, a mechanism

central to halting aberrant cell signaling in diseases like cancer.

ATP-Mimicry: The quinazoline core is structurally analogous to the purine ring of ATP,

enabling it to fit into the adenine-binding pocket of kinases and act as a competitive inhibitor.

[5]

Role of the 6-Chloro Group: The chlorine atom at the 6-position is not merely a passive

substituent. It often enhances binding affinity through halogen bonding and can form key van

der Waals interactions with hydrophobic residues in the kinase domain, such as Phe397 in

p21-Activated Kinase 4 (PAK4).[5][6] This substitution can also improve the overall

pharmacokinetic profile of the resulting drug candidate.[5]

Vector for Side Chains: The 2-amino group provides a critical attachment point for various

side chains. By modifying these side chains, medicinal chemists can fine-tune the

compound's potency, selectivity, and physicochemical properties to target specific kinases

within a family.[5]

Target Pathway: p21-Activated Kinase 4 (PAK4)
Inhibition
A notable application is in the design of inhibitors for PAK4, a kinase implicated in cancer cell

proliferation, migration, and invasion. Derivatives of 6-chloroquinazolin-2-amine have been

developed as highly potent and selective PAK4 inhibitors.[6]
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Caption: Mechanism of ATP-competitive kinase inhibition by a 6-chloroquinazoline derivative.

Key Experimental Protocols
The development of drugs based on the 6-chloroquinazolin-2-amine scaffold relies on robust

and reproducible bioassays. The following protocols are standard in the field for assessing the

efficacy of such compounds.

Protocol 1: FRET-Based Kinase Inhibition Assay (Z′-
Lyte™)
This assay is widely used to determine the inhibitory activity of compounds against specific

kinases like PAK1 and PAK4.[6]

Preparation: Prepare a reaction buffer containing the kinase, a specific fluorescently-labeled

peptide substrate, and ATP.

Compound Addition: Add serial dilutions of the test compound (synthesized from the 6-
chloroquinazolin-2-amine scaffold) to the wells of a microplate.
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Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate solution to the

wells containing the enzyme and inhibitor. Incubate at room temperature to allow for

phosphorylation.

Development: Add a development reagent containing a site-specific protease that cleaves

only the non-phosphorylated peptide substrate.

Detection: Cleavage of the non-phosphorylated substrate disrupts Förster Resonance

Energy Transfer (FRET) between the fluorophores on the peptide. Measure the emission

ratio to determine the degree of phosphorylation.

Analysis: Calculate the percent inhibition based on controls (no inhibitor) and determine the

IC₅₀ or Kᵢ value for the compound.

Protocol 2: Cell Viability/Antiproliferative Assay (MTT
Assay)
This colorimetric assay assesses the impact of a compound on the metabolic activity of cancer

cells, which is an indicator of cell viability and proliferation.[6]

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer cells) in a 96-well plate

and allow them to adhere overnight in a CO₂ incubator at 37°C.[5][6]

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 24-72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well.

Incubation: Incubate the plate for 2-4 hours. Metabolically active cells will reduce the yellow

MTT to a purple formazan precipitate.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570

nm) using a microplate reader.
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Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability relative to untreated controls to determine the

compound's cytotoxic effect and IC₅₀ value.

Kinase Assay Cell Viability Assay

Prepare Kinase,
Substrate, ATP Mix

Add Test Compound

Incubate (Phosphorylation)

Measure FRET Signal

Calculate Ki / IC₅₀

Seed Cancer Cells

Add Test Compound

Incubate (Cell Growth)

Add MTT Reagent

Measure Absorbance

Calculate % Viability / IC₅₀

Click to download full resolution via product page

Caption: Standard workflow for in vitro evaluation of kinase inhibitors.

Safety and Handling
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While a specific Safety Data Sheet (SDS) for 6-chloroquinazolin-2-amine is not detailed here,

general precautions for handling chlorinated heterocyclic amine compounds should be strictly

followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, a lab coat, and safety goggles or a face shield.[7][8]

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[9] Avoid direct contact with skin and eyes.[10]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from strong oxidizing agents.[2][9]

First Aid:

Skin Contact: Immediately wash off with soap and plenty of water.[7]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[7]

Inhalation: Move the person to fresh air.[7]

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion
6-Chloroquinazolin-2-amine stands as a testament to the power of scaffold-based drug

design. Its robust synthetic accessibility and favorable structural features have solidified its role

as a cornerstone in the development of kinase inhibitors. The strategic placement of the chloro

group and the versatile amino handle provides a rich platform for creating compounds with high

potency and selectivity. As researchers continue to probe the vast landscape of the human

kinome, the 6-chloroquinazoline scaffold and its derivatives will undoubtedly continue to feature

prominently in the discovery of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1369937?utm_src=pdf-body
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14952~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2015:29:21~~4-Amino-2-chloro-6%207-dimethoxyquinazoline~~
https://www.fishersci.com/store/msds?partNumber=AAH6676606&productDescription=2-AMINO-6-CHLRO-4-NTROPHENO+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=BTB10268DA&productDescription=6-CHLOROPYRIMIDINE-2%2C4-D+1GR&vendorId=VN00092202&countryCode=US&language=en
http://angenechemical.com/sds/104615-18-1.pdf
https://www.3wpharm.com/product/65600.html
https://www.fishersci.com/store/msds?partNumber=BTB10268DA&productDescription=6-CHLOROPYRIMIDINE-2%2C4-D+1GR&vendorId=VN00092202&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14952~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2015:29:21~~4-Amino-2-chloro-6%207-dimethoxyquinazoline~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14952~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2015:29:21~~4-Amino-2-chloro-6%207-dimethoxyquinazoline~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14952~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2015:29:21~~4-Amino-2-chloro-6%207-dimethoxyquinazoline~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14952~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2015:29:21~~4-Amino-2-chloro-6%207-dimethoxyquinazoline~~
https://www.benchchem.com/product/b1369937?utm_src=pdf-body
https://www.benchchem.com/product/b1369937?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 6-chloroquinazolin-2-amine | 20028-71-1 [m.chemicalbook.com]

2. 6-Chloroquinazolin-2-amine - CAS:20028-71-1 - Sunway Pharm Ltd [3wpharm.com]

3. 6-chloroquinazolin-2-amine | 20028-71-1 [chemicalbook.com]

4. mdpi.com [mdpi.com]

5. benchchem.com [benchchem.com]

6. pubs.acs.org [pubs.acs.org]

7. assets.thermofisher.com [assets.thermofisher.com]

8. fishersci.com [fishersci.com]

9. fishersci.com [fishersci.com]

10. angenechemical.com [angenechemical.com]

To cite this document: BenchChem. [CAS number and molecular weight of 6-
chloroquinazolin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1369937#cas-number-and-molecular-weight-of-6-
chloroquinazolin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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